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molecular formula C9H14O B3267876 3,5,5-Trimethylcyclohex-3-en-1-one CAS No. 471-01-2

3,5,5-Trimethylcyclohex-3-en-1-one

Cat. No. B3267876
M. Wt: 138.21 g/mol
InChI Key: LKOKKQDYMZUSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04005145

Procedure details

After the addition of 38 g. of adipic acid to 553 g. of isophorone, the mixture is heated to boiling at atmospheric pressure. The β-isophorone C formed is distilled off via a rectification attachment. The reflux is controlled such that 11 ml. of β-isophorone/isophorone mixture distill over per hour. The distillate collected after 50 hours (456 g.) consists of 91% β-isophorone and 9% isophorone. The β-isophorone is separated from the isophorone by repeated rectification at 68°-69° C/11 mm Hg. There are obtained 412 g. of pure β-isophorone and 42 g. of isophorone. The conversion of isophorone to β-isophorone comes to 428 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCC(O)=O.[O:11]=[C:12]1[CH2:19][C:16]([CH3:18])([CH3:17])[CH2:15][C:14]([CH3:20])=[CH:13]1>>[CH3:20][C:14]1[CH2:13][C:12](=[O:11])[CH2:19][C:16]([CH3:18])([CH3:17])[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition of 38 g

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(CC(=O)C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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